2-[4-(tert-Butyl)phenyl]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10,15H,1-3H3 |
InChI Key |
LSSWRWMRRIMSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 4 Tert Butyl Phenyl Pyrrole and Analogues
Regioselective Considerations in Electrophilic Attack on Substituted Pyrroles
The reactivity of pyrrole (B145914) and its derivatives in electrophilic aromatic substitution reactions is significantly higher than that of benzene (B151609). onlineorganicchemistrytutor.compearson.com This enhanced reactivity is attributed to the electron-donating effect of the nitrogen atom, which increases the electron density of the pyrrole ring, making it more susceptible to attack by electrophiles. pearson.com The position of electrophilic attack on the pyrrole ring, known as regioselectivity, is governed by the stability of the resulting intermediate carbocation (arenium ion). onlineorganicchemistrytutor.comstackexchange.com
For unsubstituted pyrrole, electrophilic attack predominantly occurs at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.comstackexchange.com This preference is because the intermediate formed by attack at the α-position is stabilized by three resonance structures, whereas the intermediate from β-attack is stabilized by only two. onlineorganicchemistrytutor.comstackexchange.com The greater delocalization of the positive charge in the α-attack intermediate lowers the activation energy for its formation, making it the preferred pathway. stackexchange.com
The introduction of substituents on the pyrrole ring can influence this regioselectivity through both electronic and steric effects. researchgate.netresearchgate.net In the case of 2-substituted pyrroles, such as 2-[4-(tert-Butyl)phenyl]pyrrole, the existing substituent at the C2 position directs incoming electrophiles to other positions on the ring. Generally, electrophilic substitution on 2-substituted pyrroles occurs at the C5 position, which is the other α-position, due to the high reactivity of this site. If the C5 position is blocked, substitution will then occur at the C3 or C4 (β) positions. The presence of a bulky substituent like the 4-(tert-butyl)phenyl group can sterically hinder attack at the adjacent C3 position, further favoring substitution at the C5 and C4 positions.
In the gas-phase t-butylation of pyrrole and N-methylpyrrole, β-substitution is surprisingly predominant. rsc.org This outcome is attributed to a mechanism involving the reversible addition of the t-butyl cation to the pyrrole ring, where an initial electrostatic adduct is formed. rsc.org The isomeric composition of the final products is then determined by the stability of these intermediates. rsc.org
| Substituent on Pyrrole | Electrophile | Preferred Position of Attack | Controlling Factors |
|---|---|---|---|
| None | General Electrophile | C2 (α-position) | Electronic (stability of intermediate) onlineorganicchemistrytutor.comstackexchange.com |
| 2-Aryl Group | General Electrophile | C5 (α-position) | Electronic and Steric researchgate.net |
| N-Alkyl Group | t-Butyl cation (gas-phase) | β-position | Mechanism involving electrostatic adduct rsc.org |
| Deactivating N-substituent (e.g., Ac, PhSO2) | D+ (H-D exchange) | α-position | Electronic umich.edu |
Cyclization Pathways
2-Arylpyrroles, including this compound, can serve as precursors for the synthesis of fused heterocyclic systems through various cyclization reactions. These reactions often involve the formation of new rings by connecting the aryl and pyrrole moieties or by reactions involving substituents on either ring.
One common pathway is intramolecular electrophilic attack, where a reactive functional group on the aryl ring attacks the electron-rich pyrrole ring, or vice versa. For instance, if the aryl group contains a suitable side chain, acid-catalyzed cyclization can lead to the formation of polycyclic structures. The regioselectivity of such cyclizations is dictated by the principles of electrophilic aromatic substitution, favoring attack at the most nucleophilic position of the pyrrole ring, typically the C5 position.
Another approach involves the use of transition metal-catalyzed reactions. For example, copper-catalyzed [3+2] polycycloaddition reactions have been utilized to synthesize 2,4-disubstituted pyrrole-based polymers. researchgate.net Similarly, base-catalyzed [3+2] cyclization between isocyanides and oxazolones provides a route to 2,3,4-trisubstituted pyrrole derivatives. rsc.org These methods highlight the versatility of the pyrrole ring in constructing complex molecular architectures.
Furthermore, intramolecular C-H insertion reactions of phosphanylidenecarbenes bearing sterically demanding groups have been studied computationally. nih.govnih.gov These studies show that while a Fritsch–Buttenberg–Wiechell (FBW)-type rearrangement often competes, intramolecular cyclization is a viable pathway with a moderate activation energy, leading to the formation of fused phosphorus-containing heterocycles. nih.govnih.gov The steric bulk of substituents, such as the tert-butyl group, can play a crucial role in directing the reaction towards cyclization over other competing pathways. nih.gov
| Reaction Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| Intramolecular Reductive Cyclization | p-Methoxyazidobutyrophenone | Light-mediated, involves triplet alkylnitrene intermediate nsf.gov | 2-(4-Methoxyphenyl)-1-pyrroline nsf.gov |
| Asymmetric (2+3) Cyclization | 3-Arylindoles and propargylic alcohols | Organocatalytic, constructs axially chiral frameworks nih.gov | Axially chiral aryl-pyrroloindoles nih.gov |
| [3+2] Cycloaddition | In situ-generated heteroaromatic N-ylides and electron-deficient olefins | Occurs under mild conditions mdpi.com | Fused polyheterocyclic compounds mdpi.com |
| Intramolecular Cyclization-Decyclization | Sterically hindered diiminophenol | Equilibrium between cyclic and open forms in solution rsc.org | Benzoxazole derivatives rsc.org |
Mechanistic Aspects of Pyrrole Polymerization
The polymerization of pyrrole and its derivatives to form polypyrrole (PPy) is a topic of significant interest due to the conductive properties of the resulting polymer. acs.orgnih.gov The polymerization can be achieved through chemical or electrochemical methods, both of which proceed via an oxidative mechanism. acs.orgresearchgate.net
The generally accepted mechanism for electropolymerization begins with the oxidation of the pyrrole monomer at the anode to form a radical cation. nih.govrsc.org This reactive intermediate then couples with a second radical cation to form a dimer, which, after losing two protons, becomes aromatic again. nih.gov The polymer chain grows through the subsequent addition of monomer radical cations to the growing oligomer, primarily at the α-positions. nih.gov The extended conjugation in the polymer lowers its oxidation potential compared to the monomer, facilitating further polymerization. nih.gov
Several factors can influence the polymerization mechanism and the properties of the resulting polymer, including the solvent, electrolyte, pH, and substituents on the pyrrole monomer. psu.eduacs.org For instance, in acidic solutions, the polymerization of pyrrole can follow multiple pathways, potentially leading to polymers with different structures and properties. acs.org The presence of N-substituents on the pyrrole ring is known to decrease the conductivity of the resulting polymer compared to unsubstituted polypyrrole. psu.edu
In chemical oxidative polymerization, an oxidizing agent such as iron(III) chloride (FeCl₃) is used to initiate the process. acs.orgresearchgate.net The mechanism is believed to be similar to electropolymerization, involving the formation of radical cations and their subsequent coupling. researchgate.net A kinetic model for the chemical polymerization of pyrrole in water suggests that the consumption of the monomer is due to a fast oxidation reaction followed by a faster reaction with oxidized oligomers. researchgate.net This indicates that the monomer is attacked by a radical cation of an oligomer, leading to chain growth. researchgate.net
The morphology and properties of the synthesized polypyrrole can be controlled by the reaction conditions. For example, the use of a soft template like sodium dodecyl sulfate (B86663) (SDS) during chemical polymerization can lead to the formation of PPy nanoparticles with enhanced thermal stability and electrical conductivity. acs.org
| Polymerization Method | Initiator/Conditions | Key Mechanistic Steps | Factors Influencing the Process |
|---|---|---|---|
| Electropolymerization | Anodic potential | Formation of radical cation, coupling, deprotonation nih.govrsc.org | Electrolyte, solvent, pH, temperature, monomer substitution rsc.orgpsu.edu |
| Chemical Oxidative Polymerization | Oxidizing agent (e.g., FeCl₃, APS) acs.orgresearchgate.net | Oxidation of monomer, radical cation coupling researchgate.net | Oxidant-to-monomer ratio, temperature, templates (e.g., SDS) acs.orgnih.gov |
| Enzymatic Catalysis | Glucose oxidase/H₂O₂ | Enzyme-catalyzed oxidation of monomer rsc.org | pH rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom can be determined.
For 2-[4-(tert-Butyl)phenyl]pyrrole, the expected ¹H NMR spectrum would feature distinct signals for the pyrrole (B145914) ring protons, the aromatic protons on the phenyl ring, the N-H proton of the pyrrole, and the highly shielded protons of the tert-butyl group. The aromatic region would likely show two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The pyrrole protons would appear as multiplets, with their specific shifts and couplings confirming the 2-substitution pattern.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The quaternary carbon of the tert-butyl group and its methyl carbons would appear in the aliphatic region, while the aromatic and pyrrole carbons would be found further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ (Note: These are predicted values based on analogous structures; actual experimental values may vary.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~ 1.35 (singlet, 9H) | ~ 31.5 |
| tert-Butyl (Quaternary C) | - | ~ 34.5 |
| Pyrrole H3 | ~ 6.3 (multiplet, 1H) | ~ 105.0 |
| Pyrrole H4 | ~ 6.7 (multiplet, 1H) | ~ 110.0 |
| Pyrrole H5 | ~ 6.9 (multiplet, 1H) | ~ 115.0 |
| Pyrrole C2 | - | ~ 130.0 |
| Phenyl H (ortho to pyrrole) | ~ 7.5 (doublet, 2H) | ~ 126.0 |
| Phenyl H (meta to pyrrole) | ~ 7.4 (doublet, 2H) | ~ 128.0 |
| Phenyl C (ipso-pyrrole) | - | ~ 132.0 |
| Phenyl C (ipso-tert-butyl) | - | ~ 150.0 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a prominent N-H stretching band around 3300-3500 cm⁻¹, characteristic of the pyrrole secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings would produce several bands in the 1450-1650 cm⁻¹ region. An out-of-plane C-H bending band near 830 cm⁻¹ would be indicative of 1,4-disubstitution on the phenyl ring.
Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the non-polar phenyl and pyrrole rings.
Table 2: Expected Characteristic Vibrational Bands (Note: Based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Pyrrole N-H | Stretch | 3300 - 3500 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 3000 | IR, Raman |
| Aromatic/Pyrrole C=C | Stretch | 1450 - 1650 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₇N) is 199 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 199. A common fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl group (CH₃•, 15 Da) to form a stable tertiary carbocation, which would result in a prominent peak at m/z = 184 ([M-15]⁺). Further fragmentation of the pyrrole or phenyl rings could also be observed.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| 199 | [M]⁺ | Molecular Ion |
X-ray Photoelectron Spectroscopy (XPS) in Thin Film Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, particularly when deposited as a thin film, XPS would be instrumental in confirming its integrity and orientation on a substrate. rsc.org
The XPS survey spectrum would show peaks corresponding to carbon (C 1s) and nitrogen (N 1s). High-resolution scans of these regions would provide more detail. The C 1s spectrum could be deconvoluted into components representing the aliphatic tert-butyl carbons, aromatic C-C/C-H bonds, and the C-N bonds of the pyrrole ring. bldpharm.com The N 1s spectrum would show a single peak around 400 eV, characteristic of the pyrrolic nitrogen. bldpharm.com Any shift in this binding energy could indicate intermolecular interactions or bonding to a substrate. rsc.org
Electrochemical Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. For pyrrole and its derivatives, CV is often used to investigate their electropolymerization behavior and the stability of their oxidized forms. researchgate.netresearchgate.net
The CV of this compound would be expected to show an irreversible oxidation wave corresponding to the oxidation of the pyrrole ring to a radical cation. researchgate.net The potential at which this occurs is influenced by the substituents. The electron-donating 4-tert-butylphenyl group is expected to lower the oxidation potential compared to unsubstituted pyrrole, making it easier to oxidize. Repeated cycling to this potential could lead to the formation of a conducting polymer film (poly(this compound)) on the electrode surface, evidenced by the growth of new redox peaks with each cycle. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The analysis would reveal the dihedral angle between the planes of the pyrrole and phenyl rings, which is a critical parameter influencing the electronic conjugation between the two systems. Furthermore, it would elucidate the nature of the intermolecular packing, identifying any π-stacking interactions between the aromatic rings or hydrogen bonding involving the pyrrole N-H group. Such interactions are fundamental to the bulk properties of the material. Although no published crystal structure currently exists for this specific compound, studies on related structures show that packing can be dominated by effects like edge-to-face interactions.
Computational and Theoretical Investigations
Quantum Chemical Approaches
Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of 2-[4-(tert-Butyl)phenyl]pyrrole at the molecular level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.orgnih.gov DFT studies on related pyrrole (B145914) derivatives have been used to determine optimized geometries, vibrational frequencies, and various electronic parameters. nih.govresearchgate.netresearchgate.net For instance, in a study on similar heterocyclic systems, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory were employed to analyze tautomeric forms and their relative stabilities in both gas and solvent phases. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure and the distribution of electrons within it.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org
For pyrrole derivatives, FMO analysis has been used to characterize electronic transitions as intramolecular charge transfer (ICT) processes. nih.gov In a study on 3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide, the HOMO was found to be predominantly located on the 4,5,6,7-tetrahydro-1H-indole moiety, while the LUMO was centered on the 3-aminoisoxazole-4-carboxamide (B12885250) part, indicating a flow of electronic density upon excitation. nih.gov This type of analysis is critical for designing molecules with specific electronic and optical properties.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |
Reactivity Descriptors and Fukui Function Mapping
Reactivity descriptors derived from DFT are instrumental in predicting the reactive sites of a molecule. nih.gov The Fukui function, a key descriptor, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com This is achieved by analyzing the change in electron density when an electron is added to or removed from the system.
For a series of chloro- and fluoropyrroles, the multiphilic descriptor, which is related to the Fukui function, revealed that the nitrogen atom in the pyrrole ring is generally more susceptible to electrophilic attack. nih.gov Such analyses are vital for understanding the reaction mechanisms involving pyrrole-containing compounds. nih.gov
| Compound | Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |
| 4BAHEHMP | C1 | 0.043 | 0.003 | 0.023 |
| C2 | 0.038 | 0.013 | 0.025 | |
| C3 | 0.012 | 0.035 | 0.024 | |
| C4 | 0.071 | 0.001 | 0.036 | |
| C5 | 0.003 | 0.082 | 0.042 | |
| C6 | 0.073 | 0.001 | 0.037 | |
| O7 | 0.041 | 0.087 | 0.064 | |
| H8 | 0.027 | 0.001 | 0.014 | |
| C9 | 0.019 | 0.052 | 0.035 | |
| H10 | 0.011 | 0.001 | 0.006 | |
| H11 | 0.011 | 0.001 | 0.006 | |
| O12 | 0.035 | 0.076 | 0.056 | |
| H13 | 0.034 | 0.001 | 0.017 | |
| C14 | 0.015 | 0.009 | 0.012 | |
| H15 | 0.019 | 0.001 | 0.010 | |
| N16 | 0.025 | 0.088 | 0.056 | |
| H17 | 0.031 | 0.001 | 0.016 | |
| C18 | 0.025 | 0.019 | 0.022 | |
| H19 | 0.017 | 0.001 | 0.009 | |
| C20 | 0.083 | 0.001 | 0.042 | |
| H21 | 0.010 | 0.001 | 0.005 | |
| H22 | 0.010 | 0.001 | 0.005 | |
| H23 | 0.010 | 0.001 | 0.005 | |
| C24 | 0.082 | 0.001 | 0.041 | |
| H25 | 0.010 | 0.001 | 0.005 | |
| H26 | 0.010 | 0.001 | 0.005 | |
| H27 | 0.010 | 0.001 | 0.005 | |
| C28 | 0.082 | 0.001 | 0.041 | |
| H29 | 0.010 | 0.001 | 0.005 | |
| H30 | 0.010 | 0.001 | 0.005 | |
| H31 | 0.010 | 0.001 | 0.005 | |
| Data for 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (4BAHEHMP) from a study using B3LYP/6-31++G(d,p) level of theory. researchgate.net |
Natural Bond Orbital (NBO) and Charge Transfer Investigations
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intra- and intermolecular bonding. researchgate.netuni-muenchen.de It provides a description of the Lewis structure of a molecule and allows for the quantitative evaluation of delocalization effects through the analysis of donor-acceptor interactions. nih.govcam.ac.uk
In studies of pyrrole derivatives, NBO analysis has been employed to quantify the charge transfer between the host molecule and anions, which is fundamental to the design of chemosensors. nih.gov The analysis of the second-order perturbation interaction energy, E(2), within the NBO framework reveals the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. periodicodimineralogia.it
Conformational Landscapes and Dynamic Behavior Studies
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For molecules with rotatable bonds, such as the one connecting the phenyl and pyrrole rings in this compound, multiple conformations may exist. Computational studies can map this landscape to identify the most stable conformers and the energy barriers between them.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.net Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra. nih.gov
For related compounds, theoretical calculations have been used to assign vibrational frequencies observed in experimental spectra. researchgate.net In a study of 2-(2'-pyridyl)pyrroles, spectroscopic investigations in the presence of alcohols were conducted to understand intermolecular hydrogen bonding interactions in both the ground and excited states. researchgate.net By comparing computed spectra with experimental data, a more detailed understanding of the molecular structure and its electronic transitions can be achieved.
Electronic Delocalization and Aromaticity Assessment
The electronic structure of this compound is characterized by the interaction between the π-systems of the pyrrole and the substituted phenyl rings. The degree of electronic delocalization and the resulting aromaticity of each ring are crucial for understanding the molecule's stability and reactivity. Computational studies on the closely related compound 2-phenylpyrrole provide significant insights into these properties.
The aromaticity of the pyrrole and phenyl rings in 2-phenylpyrrole has been assessed using geometric criteria, such as the bond length alternation (BLA). BLA is a measure of the variation in the lengths of adjacent bonds within a ring system; a smaller BLA value indicates a higher degree of bond length equalization and thus a more aromatic character. researchgate.netscispace.com
In the neutral state of 2-phenylpyrrole, both the pyrrole and the phenyl rings exhibit low BLA values, indicating that both moieties retain a significant degree of aromaticity. researchgate.netscispace.com Theoretical calculations have shown that the BLA for the phenyl ring is very small, typically between 0.004 and 0.006 Å, which is close to the zero value of an ideal benzene (B151609) ring. The pyrrole ring also displays a low BLA, with values ranging from 0.009 to 0.032 Å, confirming its aromatic nature. researchgate.netscispace.com
The presence of the 4-tert-butyl group on the phenyl ring is expected to influence the electronic properties of the system. The tert-butyl group is a well-known electron-donating group through an inductive effect. This electron-donating nature can lead to a slight increase in the electron density of the phenyl ring, which could subtly modulate its aromatic character and the electronic communication between the two rings.
The mutual orientation of the pyrrole and phenyl rings, defined by the torsional angle, also plays a key role in the extent of π-conjugation between the two rings. researchgate.net For 2-phenylpyrrole, computational studies have shown that the molecule is not perfectly planar in its ground state, with a torsional angle between the rings calculated to be in the range of 24 to 35 degrees. researchgate.net This non-planar arrangement represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the C3 position of the pyrrole ring.
Research Findings on 2-Phenylpyrrole
A systematic theoretical study on 2-phenylpyrrole has provided detailed information on its geometry in the neutral state. The bond lengths within the phenyl ring are nearly identical, leading to a very low BLA and confirming its high aromaticity. The pyrrole ring also maintains its aromatic character, although with a slightly higher BLA compared to the phenyl ring. researchgate.netscispace.com
The introduction of a positive or negative charge to the 2-phenylpyrrole molecule has a significant impact on the geometry and aromaticity of the rings. For instance, in the cationic state, the largest changes in bond length are observed in the pyrrole ring, leading to an increase in its BLA value. researchgate.netscispace.com Conversely, in the anionic state, a significant increase in the BLA is observed for the phenyl ring. researchgate.netscispace.com These findings highlight the dynamic nature of the electronic delocalization within the molecule in response to changes in its electronic state.
Table 1: Calculated Bond Length Alternation (BLA) for Neutral 2-Phenylpyrrole
| Ring System | BLA (Å) Range | Reference |
| Phenyl Ring | 0.004 - 0.006 | researchgate.netscispace.com |
| Pyrrole Ring | 0.009 - 0.032 | researchgate.netscispace.com |
Investigative Paradigms in Biological Activity of Phenylpyrrole Derivatives
Antimicrobial Efficacy Investigations (Antibacterial and Antifungal)
Derivatives of phenylpyrrole have been a subject of interest in the quest for new antimicrobial agents. The introduction of a tert-butyl group on the phenyl ring, in particular, has been explored for its potential to enhance antimicrobial efficacy.
Antibacterial Activity:
Research has shown that phenylpyrrole derivatives possess notable antibacterial properties. For instance, a series of 1,2,3,4-tetrasubstituted pyrrole (B145914) derivatives were screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net The results indicated that some of these compounds exhibited promising activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus cereus, with efficacy comparable to or greater than the standard antibiotic tetracycline. acgpubs.orgresearchgate.net
In another study, novel phenylthiazole derivatives incorporating a tert-butylphenyl moiety were synthesized and evaluated against multidrug-resistant pathogens. nih.gov Certain compounds within this series demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov Specifically, a derivative with a trans-1,2-diaminocyclohexane side chain showed potent anti-MRSA activity. nih.gov
The antibacterial potential of pyrrole derivatives is often linked to their ability to interfere with essential bacterial processes. For example, some pyrrolamide compounds have been found to inhibit the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov
Antifungal Activity:
The antifungal properties of phenylpyrrole derivatives have also been investigated. Studies have demonstrated their effectiveness against various fungal pathogens. For example, some phenylpyrrole-substituted tetramic acids exhibited significant in vitro activity against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. mdpi.com
Furthermore, certain phenylthiazole derivatives with a tert-butyl moiety have shown activity against Candida albicans, including fluconazole-resistant strains, with MIC values ranging from 4 to 16 μg/mL. nih.gov The presence of a 4-hydroxyphenyl ring in some pyrrole derivatives has been suggested to be a key feature for their antifungal action against C. albicans. researchgate.net
The compound 2,4-di-tert-butylphenol, which shares the tert-butylphenyl feature, has demonstrated fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov It has also shown strong antifungal activity against the rice pathogen Ustilaginoidea virens, with an EC50 value of 0.087 mmol/L, by disrupting the cell wall and membrane. nih.gov
Table 1: Antimicrobial Activity of Selected Phenylpyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity Measure | Result | Reference(s) |
|---|---|---|---|---|
| Phenylthiazole derivative with tert-butylphenyl moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4 μg/mL | nih.gov |
| Phenylthiazole derivative with tert-butylphenyl moiety | Clostridium difficile | MIC | 4 μg/mL | nih.gov |
| Phenylthiazole derivative with tert-butylphenyl moiety | Candida albicans | MIC | 4–16 μg/mL | nih.gov |
| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | - | Highly Active | researchgate.net |
| 2,4-di-tert-butylphenol | Ustilaginoidea virens | EC50 | 0.087 mmol/L | nih.gov |
Anti-inflammatory Potency Research
The pyrrole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac. nih.gov This has spurred investigations into the anti-inflammatory potential of novel pyrrole derivatives.
Research into a compound structurally similar to celecoxib, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.com Repeated administration of this compound led to a marked reduction in paw edema and a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com The study also noted a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism of action. mdpi.com
Another study on 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) found that it exerts its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, which in turn reduces prostaglandin E2 (PGE2) production. researchgate.net HMP also suppressed the production of nitric oxide (NO) and inflammatory cytokines like interleukin-1β (IL-1β) and IL-6 in LPS-induced macrophages. researchgate.net
Furthermore, artificial antioxidants containing tert-butylphenol structures, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), have been shown to possess anti-inflammatory properties, particularly when used in combination. nih.gov These findings suggest that the tert-butylphenyl moiety present in the title compound could contribute to anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema; Decreased serum TNF-α; Increased serum TGF-β1 | mdpi.com |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced macrophages; Carrageenan-induced paw edema (rats) | Inhibition of COX-2 activity and PGE2 production; Suppression of NO, IL-1β, and IL-6 | researchgate.net |
| Combination of BHT and BHA | LPS-activated RAW264.7 cells | Enhanced inhibition of Cox2 and Tnfa gene expression | nih.gov |
Antineoplastic Activity Exploration
The pyrrole scaffold is present in various natural and synthetic compounds with demonstrated anticancer properties. semanticscholar.org Research into synthetic pyrrole derivatives has revealed their potential as cytotoxic agents against various cancer cell lines.
A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives found that several compounds exhibited potent anti-cancer activity against a panel of nine cancer cell lines. nih.gov Notably, compounds with electron-donating groups on the 4-phenyl ring showed increased activity. For instance, a compound bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring was highly potent against HepG2, DU145, and CT-26 cell lines, with IC50 values ranging from 0.5 to 0.9 μM. nih.gov These potent compounds also showed weak cytotoxicity against non-cancerous cell lines, indicating a degree of selectivity. nih.gov Flow cytometry analysis revealed that one of the active compounds induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 cells. nih.gov
Other research has focused on trisubstituted pyrroles, demonstrating their efficacy against both murine and human leukemias and lymphomas. nih.govresearchgate.net The mode of action for these compounds involved the inhibition of key enzymes in DNA synthesis, such as dihydrofolate reductase and DNA polymerase alpha. nih.gov
The related compound, 2,4-di-tert-butylphenol, has also been shown to exhibit remarkable cytotoxicity against HeLa cancer cells with an IC50 value of 10 μg/mL. nih.gov
Table 3: Antineoplastic Activity of Selected Phenylpyrrole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Measure | Result | Reference(s) |
|---|---|---|---|---|
| 3-Benzoyl-4-(3,4-dimethoxy phenyl)-1H-pyrrole derivative | HepG2, DU145, CT-26 | IC50 | 0.5–0.9 μM | nih.gov |
| 3-Benzoyl-4-(3,4-dimethoxy phenyl)-1H-pyrrole derivative | MGC 80-3, HCT-116, CHO | IC50 | 1.0–1.7 μM | nih.gov |
| 4-Carbethoxy-1-methyl-2-phenacyl-3-phenylpyrrole | Murine and human leukemias | - | Potent cytotoxic agent | nih.govresearchgate.net |
| 2,4-di-tert-butylphenol | HeLa | IC50 | 10 μg/mL | nih.gov |
Receptor Antagonist Development, with Emphasis on Androgen Receptors
The development of androgen receptor (AR) antagonists is a critical strategy in the treatment of prostate cancer, including castration-resistant forms. Phenylpyrrole derivatives have emerged as a promising class of non-steroidal AR antagonists.
A series of 4-phenylpyrrole derivatives were designed and synthesized as novel, orally available AR antagonists. nih.gov One compound from this series, 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, demonstrated AR antagonistic activity against both wild-type and mutant ARs (T877A and W741C). nih.gov This compound also showed inhibitory effects on tumor cell growth in a bicalutamide-resistant prostate cancer cell line. nih.gov
In another study, novel pyrrole-2-carboxamide derivatives were designed as androgen antagonists. nih.gov Compounds with a benzylamine or aniline group at the 4-position of the pyrrole ring exhibited moderate androgen antagonistic activity and inhibited the growth of androgen-dependent Shionogi carcinoma cells. nih.gov Further optimization of these structures led to the discovery of a potent androgen antagonist with a higher affinity for the AR than the established drug flutamide. nih.gov These findings highlight the potential of the pyrrole-2-carboxamide scaffold for developing new AR antagonists.
The success of second-generation AR antagonists like enzalutamide, which can interrupt multiple steps in the AR signaling pathway, underscores the importance of developing new scaffolds like the phenylpyrrole core for this therapeutic application. mdpi.com
Table 4: Androgen Receptor Antagonist Activity of Phenylpyrrole Derivatives
| Compound/Derivative Class | Target | Key Findings | Reference(s) |
|---|---|---|---|
| 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | Wild-type and mutant (T877A, W741C) Androgen Receptors | Antagonistic activity; Inhibited growth of bicalutamide-resistant cancer cells | nih.gov |
| 4-Substituted pyrrole-2-carboxamides | Androgen Receptor | Moderate to potent androgen antagonistic activity; Higher affinity for AR than flutamide in optimized compounds | nih.gov |
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Aziridine cyclization | BF₃·Et₂O | DCM | 82 | 78 | |
| Palladium-mediated | Pd(OAc)₂ | THF | 68 | 85 | |
| Microwave-assisted | None | Ethanol | 90 | 72 |
Advanced: How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical reaction path searches (e.g., density functional theory) can identify transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach () combines computational screening of tert-butylphenyl-pyrrole precursor conformations with experimental validation. For instance, activation energies for cyclization steps can be calculated to predict optimal temperatures (e.g., 80–100°C), while solvent effects are modeled using COSMO-RS simulations. This reduces development time by ~40% compared to traditional methods.
Basic: What spectroscopic and crystallographic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl group shows a singlet at δ 1.3 ppm (¹H) and δ 30–35 ppm (¹³C), while pyrrole protons resonate at δ 6.5–7.2 ppm ().
- X-ray crystallography : Asymmetric unit analysis () reveals intermolecular N–H⋯O hydrogen bonds along the [100] axis (bond length: 2.89 Å), critical for confirming molecular packing.
- HRMS : Exact mass calculations (e.g., m/z 227.1652 for C₁₄H₁₇N) validate molecular formula ().
Q. Table 2: Key Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell (Å) | a=8.21, b=10.53, c=12.67 |
| Hydrogen bonds | N–H⋯O (2.89 Å) |
Advanced: How to resolve discrepancies in spectroscopic data for substituted pyrroles?
Methodological Answer:
Contradictions in NMR or MS data (e.g., unexpected splitting or m/z values) require cross-validation:
Computational NMR prediction : Tools like Gaussian or ADF simulate spectra using DFT (B3LYP/6-311+G(d,p)) to match experimental peaks ().
Isotopic labeling : Introduce ¹³C at the pyrrole nitrogen to distinguish tautomeric forms ().
Single-crystal XRD : Resolve stereochemical ambiguities, as demonstrated for tert-butylphenyl-pyrrole derivatives ().
Advanced: How does the tert-butyl group influence the electronic and steric properties of this compound?
Methodological Answer:
The tert-butyl group exerts:
- Steric effects : Bulky substituents hinder rotation of the phenyl ring, stabilizing planar conformations (dihedral angle: 5–10°) and reducing aggregation in solution ().
- Electronic effects : The electron-donating tert-butyl group increases pyrrole’s HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted analogs), enhancing electrophilic substitution reactivity (). Computational NBO analysis confirms hyperconjugation between tert-butyl C–H σ-bonds and the aromatic π-system.
Advanced: How to apply factorial design in studying synthesis variables for this compound?
Methodological Answer:
A 2³ factorial design () can evaluate three variables (temperature, solvent polarity, catalyst loading):
Variables :
- Temperature (60°C, 100°C)
- Solvent (DCM, THF)
- Catalyst (0.1 eq, 0.3 eq BF₃·Et₂O)
Response metrics : Yield, purity, reaction time.
Analysis : ANOVA identifies solvent polarity (p<0.01) and catalyst loading (p<0.05) as statistically significant factors. Interaction plots reveal THF with 0.3 eq catalyst maximizes yield (85%) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
